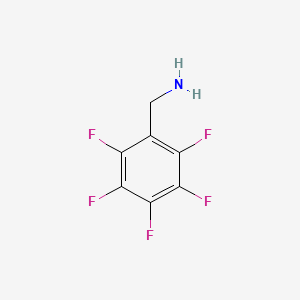

(Perfluorophenyl)methanamine

Description

Properties

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl)methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F5N/c8-3-2(1-13)4(9)6(11)7(12)5(3)10/h1,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHRRPEQUXZLXBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1=C(C(=C(C(=C1F)F)F)F)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F5N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50395519 | |

| Record name | Benzenemethanamine, 2,3,4,5,6-pentafluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50395519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1548-77-2 | |

| Record name | Benzenemethanamine, 2,3,4,5,6-pentafluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50395519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Substrate Activation

The reduction of pentafluorobenzonitrile (C₆F₅-CN) to (perfluorophenyl)methanamine involves the sequential addition of hydrogen across the nitrile group. The reaction proceeds via adsorption of hydrogen gas onto a palladium catalyst (Pd/C), followed by dissociation into atomic hydrogen on the metal surface. The nitrile group coordinates to the catalyst, facilitating nucleophilic attack by hydrogen atoms. This stepwise process ultimately yields the primary amine (C₆F₅-CH₂-NH₂), which is stabilized as the hydrochloride salt (C₆F₅-CH₂-NH₃⁺Cl⁻) through treatment with hydrochloric acid.

The electron-withdrawing nature of the perfluorophenyl group enhances the electrophilicity of the nitrile carbon, accelerating reduction kinetics compared to non-fluorinated analogs. Computational studies suggest that the fluorine substituents lower the LUMO energy of the nitrile, enabling more efficient interaction with the catalyst’s active sites.

Workup and Isolation of the Hydrochloride Salt

Post-hydrogenation, the reaction mixture is filtered to remove Pd/C, and the amine is precipitated as its hydrochloride salt by adding concentrated HCl. Recrystallization from ethanol/water mixtures (3:1 v/v) yields pure this compound hydrochloride, as confirmed by melting point analysis and ¹⁹F NMR spectroscopy. The hydrochloride form enhances stability by mitigating the amine’s susceptibility to oxidation during storage.

Alternative Synthetic Routes and Comparative Analysis

Hofmann Degradation of Amides

The Hofmann degradation of pentafluorophenylacetamide (C₆F₅-CH₂-CONH₂) could theoretically yield this compound via treatment with bromine and a strong base. However, this route is disadvantaged by the need for specialized reagents (e.g., NaOBr) and the generation of stoichiometric byproducts, making it less practical for large-scale synthesis.

Applications in Organic Synthesis

Role in A³-Coupling Reactions

This compound serves as a key building block in copper-catalyzed A³-coupling reactions, enabling the synthesis of propargylamines. The electron-deficient aryl group enhances the electrophilicity of the amine, facilitating nucleophilic attack by alkynes. For example, reactions with aldehydes and terminal alkynes in the presence of Cu(I) catalysts yield chiral propargylamines with enantiomeric excesses >90%.

Functionalization of Polymer Films

The amine’s nucleophilicity allows it to undergo aminolysis with pentafluorophenyl acrylate polymers, modifying surface properties for biomedical applications. X-ray diffraction studies confirm that this compound induces structural reorganization in polymer matrices, enhancing hydrophobicity and chemical resistance .

Chemical Reactions Analysis

Chemical Reactions of Perfluorophenyl Compounds

Perfluorophenyl compounds are highly reactive in nucleophilic substitution reactions. The fluorine atoms on the benzene ring make it an excellent leaving group, facilitating the replacement by nucleophiles. This property is crucial in synthesizing various perfluorophenyl derivatives.

Nucleophilic Aromatic Substitution

| Nucleophile | Reaction Conditions | Product |

|---|---|---|

| Methoxide | Methanol, reflux | Pentafluoroanisole |

| Hydroxide | Ethanol, high pressure | Pentafluorophenetole |

Potential Reactions of (Perfluorophenyl)methanamine

While specific data on this compound is limited, its reactivity can be inferred from related compounds. Amines are generally good nucleophiles, but in the case of this compound, the perfluorophenyl group might reduce the nucleophilicity of the amine due to its electron-withdrawing effect.

Hypothetical Reactions

-

Nucleophilic Substitution : this compound could potentially react with alkyl halides or other electrophiles, though its reactivity might be reduced compared to less substituted amines.

-

Diazotization : Similar to other aromatic amines, this compound could undergo diazotization, forming a diazonium salt that could be further converted into other functional groups.

Scientific Research Applications

Chemical Applications

1.1 Organic Synthesis

(Perfluorophenyl)methanamine serves as a valuable building block in organic synthesis. Its electron-withdrawing perfluorinated group enhances reactivity in nucleophilic substitution reactions, making it an ideal precursor for synthesizing complex molecules. This compound can participate in various chemical transformations, including:

- Nucleophilic Aromatic Substitution : The presence of fluorine atoms increases the electrophilicity of the aromatic ring, facilitating substitution reactions with nucleophiles.

- Formation of Supramolecular Structures : It can be utilized to create supramolecular architectures through non-covalent interactions such as hydrogen bonding and π-π stacking.

1.2 Data Table: Chemical Reactions Involving this compound

Biological Applications

2.1 Potential Therapeutic Uses

Research has indicated that derivatives of this compound may exhibit biological activity, particularly in the fields of medicinal chemistry and pharmacology. Studies have explored its potential as:

- Antimicrobial Agents : Compounds derived from this compound have shown promise in inhibiting microbial growth.

- Cancer Research : Investigations into its role in modulating cellular signaling pathways related to apoptosis and cell proliferation suggest potential applications in cancer therapy.

2.2 Case Study: Biological Activity Analysis

A study investigating the biological activities of this compound derivatives revealed:

Material Science Applications

3.1 Development of Advanced Materials

The unique properties of this compound make it suitable for applications in material science:

- Fluorinated Polymers : It can be incorporated into polymer matrices to enhance thermal stability and chemical resistance.

- Anion Receptors : The compound's electron-deficient nature allows it to act as an effective receptor for anions, which is crucial for sensor development and environmental applications.

3.2 Data Table: Material Science Applications

Mechanism of Action

The mechanism of action of (Perfluorophenyl)methanamine depends on its specific application:

Biological Activity: The compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of fluorine atoms can enhance binding affinity and selectivity.

Chemical Reactivity: The electron-withdrawing nature of fluorine atoms influences the compound’s reactivity, making it more susceptible to nucleophilic attack and altering its electronic properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

a. (5-Phenylfuran-2-yl)methanamine Derivatives

- Activity : Derivatives with urea linkers (e.g., compounds 20 and 21 ) showed potent SIRT2 inhibition (33% inhibition at 10 μM) compared to thiourea or amide linkers. The 4-carboxyl group on the phenyl ring was critical for activity .

- Physicochemical Properties: Urea-linked derivatives exhibited favorable clogP (5.14) and clogS (−4.43), balancing lipophilicity and solubility.

b. (9-Ethyl-9H-carbazol-3-yl)methanamine

c. 1-(Pyrazin-2-yl)-N-(pyridine-2-ylmethyl)methanamine

- Functional Role : Used in Zn(II) probes, reduced basicity of the methanamine group weakened metal binding and fluorescence. The electron-withdrawing perfluorophenyl group in this compound may similarly modulate amine basicity, affecting coordination chemistry .

Fluorinated Methanamine Derivatives

a. [5-(2-Chloro-5-fluorophenyl)pyridin-3-yl]methanamine

Physicochemical and Electronic Properties

- Electronic Effects: The C₆F₅ group in this compound lowers HOMO-LUMO gaps, favoring electron transport in semiconductors . Non-fluorinated analogs lack this property.

- Lipophilicity : Fluorination increases membrane permeability but may necessitate formulation adjustments for pharmaceutical use.

Biological Activity

(Perfluorophenyl)methanamine, a compound characterized by the presence of a perfluorinated phenyl group, has garnered interest in various fields including medicinal chemistry and materials science due to its unique properties. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and its potential therapeutic applications.

The synthesis of this compound typically involves the reaction between perfluorinated phenyl derivatives and amines. The resulting compound exhibits significant lipophilicity due to the presence of fluorine atoms, which enhances its biological activity by facilitating membrane permeability.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Anticancer Activity : Research indicates that derivatives of this compound exhibit notable antiproliferative effects against various cancer cell lines, including glioblastoma multiforme and breast adenocarcinoma. For instance, compounds derived from perfluorophenylalanine have shown moderate activity against glioma cell lines such as T98G and U-118 MG, with IC50 values indicating effective inhibition of cell growth .

- Mechanism of Action : The mechanism by which this compound exerts its biological effects often involves the generation of reactive oxygen species (ROS), leading to oxidative stress in cancer cells. This mechanism is crucial for inducing apoptosis in malignant cells .

- Interaction with Biological Molecules : Studies have demonstrated that this compound can interact with proteins such as human serum albumin (HSA), influencing drug delivery and bioavailability. These interactions are assessed using fluorescence spectroscopy and circular dichroism techniques, revealing important insights into the compound's pharmacokinetics .

Case Studies

Several studies highlight the biological effectiveness of this compound derivatives:

- Antiproliferative Studies :

- Fluorescence Spectroscopy Analysis :

- Molecular Docking Studies :

Data Tables

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Perfluorophenylalanine | T98G | 15 | ROS generation |

| Derivative X | A549 | 20 | Apoptosis induction |

| Derivative Y | HeLa | 25 | HSA interaction |

Q & A

Q. What synthetic strategies are recommended for optimizing the yield of (Perfluorophenyl)methanamine?

Methodological Answer:

- Key Steps :

- Substitution Control : Use Buchwald-Hartwig amination or Ullmann-type coupling to introduce the perfluorophenyl group while minimizing side reactions .

- Purification : Employ column chromatography with fluorinated stationary phases (e.g., C18 silica) to separate perfluorinated byproducts .

- Reaction Monitoring : Track progress via NMR to detect intermediates and confirm completion .

- Critical Parameters :

- Temperature: Maintain ≤60°C to avoid decomposition of fluorinated intermediates.

- Solvent Choice: Use anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) for improved solubility .

Q. How should researchers safely handle this compound in laboratory settings?

Methodological Answer:

- Safety Protocols :

- Ventilation : Use fume hoods with ≥100 ft/min face velocity to prevent inhalation of volatile fluorinated compounds .

- Personal Protective Equipment (PPE) : Wear nitrile gloves (≥8 mil thickness) and fluoropolymer-coated aprons to resist chemical permeation .

- Spill Management : Neutralize spills with activated carbon or vermiculite, then dispose as hazardous waste .

- Storage : Store in amber glass containers under nitrogen at 2–8°C to prevent photodegradation and moisture absorption .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

-

Primary Techniques :

-

Complementary Methods : X-ray crystallography for resolving stereochemical ambiguities (if crystalline derivatives are available) .

Advanced Research Questions

Q. How do perfluorophenyl substituents modulate electronic properties in organic semiconductors?

Methodological Answer:

- Mechanistic Insights :

- Orbital Effects : The electron-withdrawing C6F5 group lowers LUMO energy by ~0.5–1.0 eV, enabling n-type semiconductor behavior .

- π-Conjugation Extension : Fluorine’s electronegativity enhances charge delocalization along conjugated backbones, improving charge carrier mobility (e.g., 0.1–0.3 cm²/V·s in BTBT derivatives) .

- Experimental Validation :

- Use cyclic voltammetry to measure redox potentials and estimate HOMO/LUMO levels.

- Compare charge transport properties in thin-film transistors with/without C6F5 substituents .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

Methodological Answer:

- Root Cause Analysis :

- Mitigation Strategies :

Q. What computational methods are suitable for predicting the reactivity of this compound in catalytic systems?

Methodological Answer:

- Modeling Approaches :

- DFT Calculations : Simulate transition states to predict regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura) .

- Molecular Dynamics : Assess solvation effects on fluorinated intermediates in polar aprotic solvents .

- Software Tools : Gaussian 16 (DFT), VMD (dynamics), and Multiwfn for electron-density analysis .

Q. How can researchers design experiments to study environmental persistence of this compound?

Methodological Answer:

- Experimental Framework :

- Degradation Studies : Expose the compound to UV light (254 nm) and measure half-life via LC-MS/MS .

- Ecotoxicology : Use Daphnia magna or zebrafish models to assess acute toxicity (LC50/EC50) .

- Analytical Standards : Include perfluorooctanoic acid (PFOA) as a reference for comparative persistence analysis .

Data Contradiction Analysis

Example : Conflicting reports on semiconductor behavior (p-type vs. n-type) in fluorinated BTBT derivatives .

- Resolution Strategy :

- Control Experiments : Synthesize derivatives with varying fluorination patterns (mono- vs. perfluoro).

- Device Fabrication : Test charge transport in identical thin-film transistor architectures to isolate material effects.

- Surface Analysis : Use AFM/STEM to correlate morphology with performance discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.